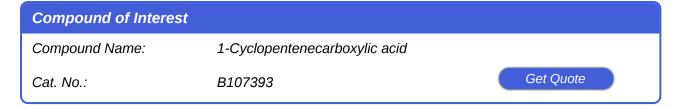


An In-depth Technical Guide to 1-Cyclopentenecarboxylic Acid (CAS 1560-11-8)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Cyclopentenecarboxylic acid** (CAS 1560-11-8), a versatile building block in organic synthesis with significant potential in pharmaceutical and agrochemical development. This document details its chemical and physical properties, provides an in-depth analysis of its spectroscopic data, and outlines detailed experimental protocols for its synthesis. Furthermore, it explores the biological context of this molecule by examining the signaling pathways of structurally related compounds, offering insights into its potential mechanisms of action as an anti-inflammatory, anticonvulsant, and adenosine receptor modulating agent.

Chemical and Physical Properties

1-Cyclopentenecarboxylic acid is an organic compound featuring a five-membered cyclopentene ring with a carboxylic acid functional group attached to the double bond.[1] Its unsaturated nature and the presence of the carboxylic acid moiety make it a reactive and valuable intermediate in a variety of chemical transformations.[1]

Table 1: Physical and Chemical Properties of 1-Cyclopentenecarboxylic Acid



Property	Value	Reference(s)
CAS Number	1560-11-8	[2][3][4]
Molecular Formula	C ₆ H ₈ O ₂	[2][3][4]
Molecular Weight	112.13 g/mol	[2]
Appearance	Colorless to pale yellow liquid or solid	[1]
Melting Point	121-124 °C	[1]
Solubility	Soluble in organic solvents, moderately soluble in water	[1]
IUPAC Name	cyclopent-1-ene-1-carboxylic acid	[2]
Synonyms	1-Cyclopentene-1-carboxylic acid, Isoaleprolic acid	[1][4]

Spectroscopic Data

The structural elucidation of **1-Cyclopentenecarboxylic acid** is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for **1-Cyclopentenecarboxylic Acid** (Solvent: CDCl₃)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Reference(s)
~11.0 - 12.0	broad singlet	1H	-СООН	[5]
~6.8	multiplet	1H	=CH-	[5]
~2.6	multiplet	2H	-CH2- (allylic)	[5]
~2.5	multiplet	2H	-CH2- (allylic)	[5]
~2.0	multiplet	2H	-CH ₂ -	[5]

Table 3: 13C NMR Spectroscopic Data for 1-Cyclopentenecarboxylic Acid (Solvent: CDCl3)

Chemical Shift (δ, ppm)	Assignment	Reference(s)
~173	C=O	[6]
~145	=C-COOH	[6]
~135	=CH-	[6]
~35	-CH ₂ -	[6]
~33	-CH ₂ -	[6]
~23	-CH ₂ -	[6]

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for 1-Cyclopentenecarboxylic Acid



Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference(s)
2500-3300	Broad	O-H stretch (carboxylic acid dimer)	[7][8]
~1680	Strong	C=O stretch (conjugated carboxylic acid)	[7][8]
~1630	Medium	C=C stretch	[7][8]
~1420	Medium	O-H bend	[7][8]
~1250	Strong	C-O stretch	[7][8]

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data for 1-Cyclopentenecarboxylic Acid

m/z	Relative Intensity	Assignment	Reference(s)
112	High	[M] ⁺ (Molecular Ion)	[2][3]
95	Moderate	[M - OH]+	[2][3]
67	High	[M - COOH]+	[2][3]
41	High	[C ₃ H ₅] ⁺	[2][3]

Experimental Protocols for Synthesis

Several synthetic routes to **1-Cyclopentenecarboxylic acid** have been reported. Below are detailed protocols for two common methods.

Synthesis via Hydrolysis of 1-Cyanocyclopentene

This two-step method involves the formation of 1-cyanocyclopentene from cyclopentanone, followed by hydrolysis to the carboxylic acid.



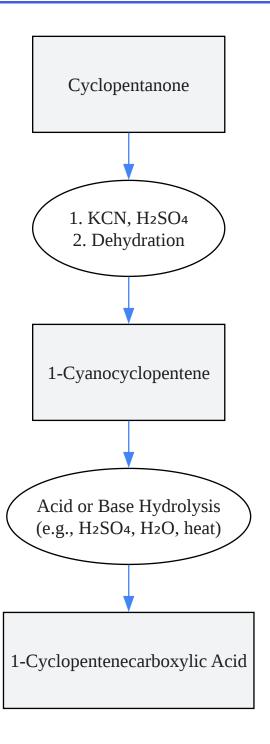


Figure 1: Synthesis from Cyclopentanone.

Step 1: Synthesis of 1-Cyanocyclopentene

 In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a solution of potassium cyanide in water.



- Cool the flask in an ice bath and slowly add concentrated sulfuric acid with vigorous stirring to generate hydrogen cyanide in situ.
- Add cyclopentanone dropwise to the reaction mixture while maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
- The resulting cyanohydrin is then dehydrated by heating with a dehydrating agent such as phosphorus pentoxide or by distillation with a catalytic amount of acid to yield 1cyanocyclopentene.

Step 2: Hydrolysis of 1-Cyanocyclopentene

- To a round-bottom flask equipped with a reflux condenser, add 1-cyanocyclopentene and an excess of aqueous sulfuric acid (e.g., 50% v/v).[9]
- Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).[9]
- Cool the reaction mixture to room temperature and pour it over crushed ice.
- Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl
 acetate).
- Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude 1-Cyclopentenecarboxylic acid can be purified by recrystallization or distillation under reduced pressure.

Synthesis via Dehydrohalogenation of 1-Bromocyclopentanecarboxylic Acid

This method involves the bromination of cyclopentanecarboxylic acid followed by elimination of HBr to introduce the double bond.



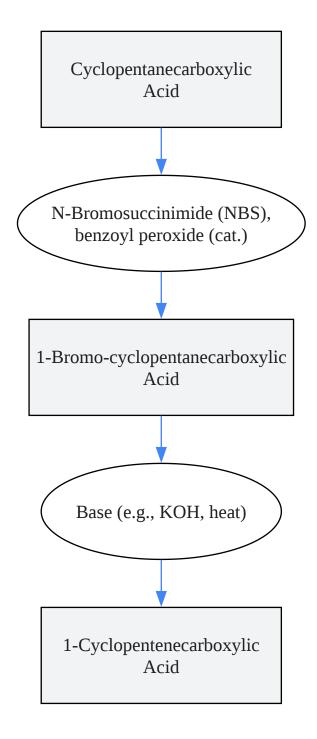


Figure 2: Dehydrohalogenation Route.

Step 1: Synthesis of 1-Bromo-cyclopentanecarboxylic Acid

• In a round-bottom flask protected from light, dissolve cyclopentanecarboxylic acid in a suitable solvent such as carbon tetrachloride.



- Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator like benzoyl peroxide.
- Reflux the mixture for several hours until the reaction is complete (monitored by the disappearance of the starting material).
- Cool the reaction mixture and filter off the succinimide byproduct.
- Remove the solvent under reduced pressure to obtain crude 1-bromocyclopentanecarboxylic acid.[10]

Step 2: Dehydrohalogenation

- Dissolve the crude 1-bromo-cyclopentanecarboxylic acid in a suitable solvent like ethanol.
- Add a solution of a strong base, such as potassium hydroxide in ethanol.
- Heat the mixture to reflux for several hours to effect the elimination of HBr.
- After cooling, acidify the reaction mixture with a dilute mineral acid (e.g., HCl) to precipitate the product.
- Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain pure 1-Cyclopentenecarboxylic acid.

Biological Context and Potential Signaling Pathways

While direct studies on the signaling pathways of **1-Cyclopentenecarboxylic acid** are limited, the biological activities of structurally related compounds provide valuable insights into its potential mechanisms of action.

Anti-inflammatory Activity: The NF-kB Signaling Pathway

The cyclopentenone ring is a key structural motif in a class of potent anti-inflammatory lipids known as cyclopentenone prostaglandins (cyPGs).[11] These molecules are known to inhibit



the inflammatory response by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11]

Figure 3: Inhibition of the NF-kB Signaling Pathway.

In the canonical NF- κ B pathway, inflammatory stimuli lead to the activation of the I κ B kinase (IKK) complex.[12] Activated IKK phosphorylates the inhibitory protein I κ B, targeting it for proteasomal degradation.[12] This releases NF- κ B, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[11] Cyclopentenone-containing compounds can inhibit this pathway by directly interacting with and inhibiting the IKK complex, thereby preventing the degradation of I κ B and keeping NF- κ B in its inactive state in the cytoplasm.[11] [12] Given its α , β -unsaturated carboxylic acid structure, **1-Cyclopentenecarboxylic acid** may exert anti-inflammatory effects through a similar mechanism.

Anticonvulsant Activity: Modulation of GABAergic Neurotransmission

Studies on cyclopentane and cyclopentene analogues of gamma-aminobutyric acid (GABA) have demonstrated their potential as anticonvulsant agents.[1][13] These compounds can modulate the activity of GABA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1]



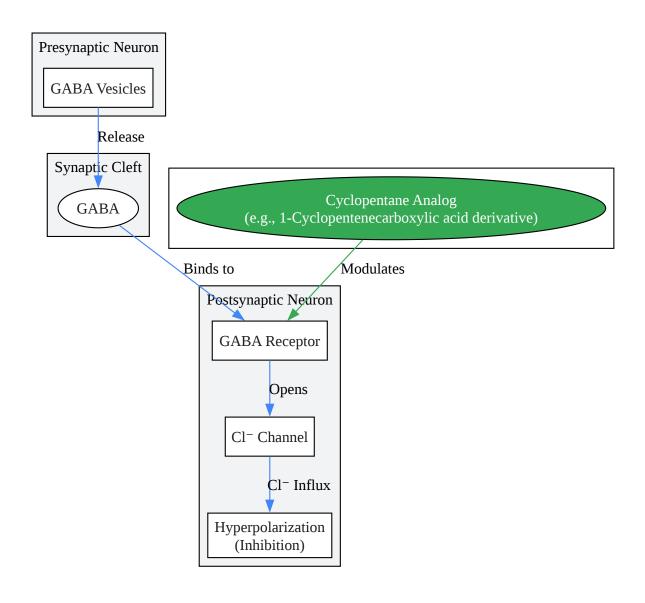


Figure 4: Modulation of GABAergic Synapse.

GABAergic neurotransmission involves the release of GABA from a presynaptic neuron, which then binds to GABA receptors on the postsynaptic neuron.[14] This binding opens chloride ion channels, leading to an influx of chloride ions and hyperpolarization of the postsynaptic membrane, thus inhibiting neuronal firing.[14] Certain cyclopentane derivatives can act as



agonists or antagonists at GABA receptors, thereby either enhancing or reducing this inhibitory effect.[1][13] The anticonvulsant properties of some cyclopentane derivatives suggest they may enhance GABAergic inhibition, potentially by acting as positive allosteric modulators of GABA receptors.[1]

Adenosine Receptor Antagonism

Derivatives of cyclopentanecarboxylic acid have been explored as ligands for adenosine receptors, which are G protein-coupled receptors involved in a wide range of physiological processes.[15][16]



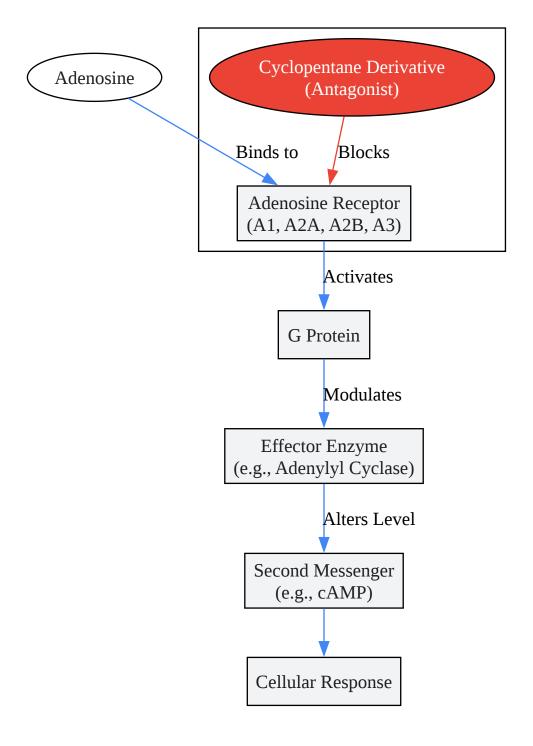


Figure 5: Adenosine Receptor Signaling.

Adenosine receptors are activated by the endogenous nucleoside adenosine and trigger downstream signaling cascades via G proteins, leading to various cellular responses.[15]

Adenosine receptor antagonists are compounds that bind to these receptors but do not elicit a



response, thereby blocking the effects of adenosine.[15] The binding affinity of cyclopentyl derivatives to adenosine receptors, particularly the A1 and A3 subtypes, has been demonstrated.[16][17] By modifying the structure of **1-Cyclopentenecarboxylic acid**, it is conceivable to develop potent and selective antagonists for different adenosine receptor subtypes, which have therapeutic potential in various disorders.

Conclusion

1-Cyclopentenecarboxylic acid is a valuable and versatile chemical intermediate with a range of potential applications in drug discovery and development. Its straightforward synthesis, well-characterized spectroscopic properties, and the biological activities of its structural analogs make it an attractive starting point for the design and synthesis of novel therapeutic agents. Further research into the direct biological effects and signaling pathways of **1-Cyclopentenecarboxylic acid** and its derivatives is warranted to fully explore its therapeutic potential.

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